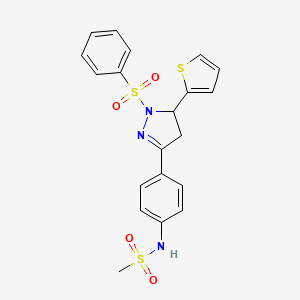![molecular formula C17H13ClF3N3O2S B2646827 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide CAS No. 321433-64-1](/img/structure/B2646827.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group . The molecule also contains a pyrrole ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrole ring is substituted with a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrole rings would give the molecule a certain degree of rigidity. The electronegative chlorine and fluorine atoms would likely cause the molecule to have regions of partial negative charge, while the regions around the hydrogen atoms attached to nitrogen and sulfur would likely have regions of partial positive charge .Wissenschaftliche Forschungsanwendungen
Sulfonamides as Terminators in Cyclisations
Sulfonamides, similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide, are highlighted for their role in terminating cationic cyclisations. Trifluoromethanesulfonic acid is noted for catalyzing 5-endo cyclisations of homoallylic sulfonamides to yield pyrrolidines, indicating sulfonamides' utility in facilitating efficient formation of polycyclic systems (Haskins & Knight, 2002).
Reactivity with Butadienes and Oxidative Conditions
Sulfonamides demonstrate reactivity with 1,4-diphenyl-1,3-butadiene under oxidative conditions, producing heterocyclization products like substituted N-sulfonylpyrrolidines. The same study explores the unexpected outcomes and proposes tentative mechanisms for these reactions, shedding light on the diverse chemical behaviors and applications of sulfonamide compounds in synthesizing novel heterocycles (Moskalik et al., 2017).
Fluorinated Polyamides with Pyridine and Sulfone Moieties
Research into fluorinated polyamides containing pyridine and sulfone moieties, synthesized using compounds like 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine, reveals their significant thermal stability and potential applications in materials science. These polymers, soluble in common organic solvents, exhibit high glass transition temperatures and thermal degradation points, along with transparency and strong mechanical properties, highlighting their potential utility in various high-performance materials (Liu et al., 2013).
Carbenium Ion Trapping and Synthesis of Pyrrolidines
Carbenium ion trapping using sulfonamides like this compound demonstrates a method for synthesizing pyrrolidines through intramolecular hydroamination. This process, catalyzed by trifluoromethanesulfonic acid, shows the potential of sulfonamides in complex organic synthesis and the formation of intricate molecular structures (Griffiths-Jones & Knight, 2010).
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylphenyl)pyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-11-4-6-13(7-5-11)23-27(25,26)15-3-2-8-24(15)16-14(18)9-12(10-22-16)17(19,20)21/h2-10,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFMONBGWTFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

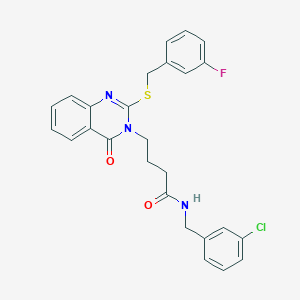
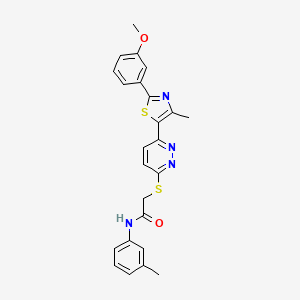
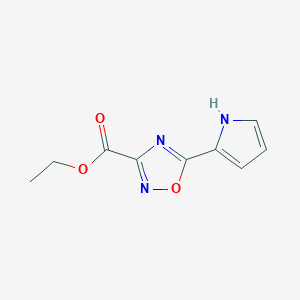
![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)


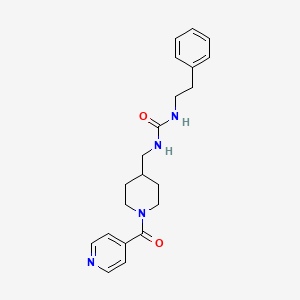
![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)
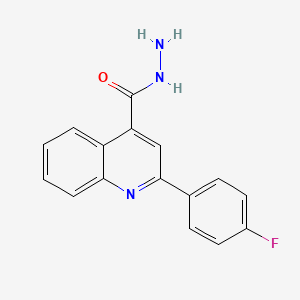
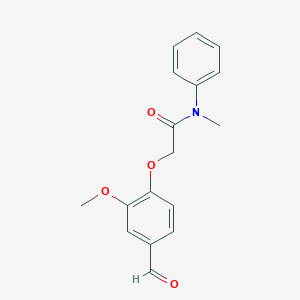
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
